molecular formula C4H3N5 B13789857 5H-[1,2,3]Triazolo[4,5-D]pyrimidine CAS No. 273-38-1

5H-[1,2,3]Triazolo[4,5-D]pyrimidine

Cat. No.: B13789857
CAS No.: 273-38-1
M. Wt: 121.10 g/mol
InChI Key: AQSWLZYYGJWYGX-UHFFFAOYSA-N
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Description

5H-[1,2,3]Triazolo[4,5-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring. The unique structure of this compound endows it with a range of biological activities, making it a valuable scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-[1,2,3]Triazolo[4,5-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a dicarbonyl compound under acidic or basic conditions. For example, the reaction of 3-amino-1,2,4-triazole with formamide under reflux conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5H-[1,2,3]Triazolo[4,5-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Formation of substituted triazolo-pyrimidines.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

Scientific Research Applications

5H-[1,2,3]Triazolo[4,5-D]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-[1,2,3]Triazolo[4,5-D]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of cellular processes such as proliferation, cell cycle progression, and apoptosis .

Comparison with Similar Compounds

  • [1,2,4]Triazolo[1,5-a]pyrimidine
  • [1,2,3]Triazolo[4,5-b]pyridazine
  • [1,2,3]Triazolo[4,5-c]pyrazine

Comparison: 5H-[1,2,3]Triazolo[4,5-D]pyrimidine is unique due to its specific ring fusion and the resulting biological activities. Compared to [1,2,4]Triazolo[1,5-a]pyrimidine, it has shown higher selectivity and potency in certain biological assays . The presence of the triazole ring in different positions can significantly alter the compound’s reactivity and interaction with biological targets .

Properties

CAS No.

273-38-1

Molecular Formula

C4H3N5

Molecular Weight

121.10 g/mol

IUPAC Name

5H-triazolo[4,5-d]pyrimidine

InChI

InChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h1H,2H2

InChI Key

AQSWLZYYGJWYGX-UHFFFAOYSA-N

Canonical SMILES

C1N=CC2=NN=NC2=N1

Origin of Product

United States

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